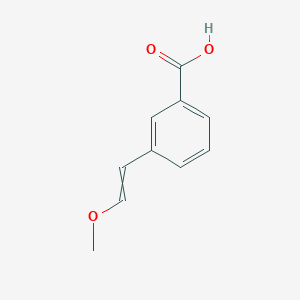

3-(2-Methoxyethenyl)benzoic acid

Description

3-(2-Methoxyethenyl)benzoic acid is a benzoic acid derivative featuring a methoxy-substituted ethenyl group at the third position of the aromatic ring. The methoxyethenyl group introduces steric and electronic effects that influence solubility, acidity, and reactivity. Such compounds are typically synthesized via acylation or esterification reactions, as seen in related derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), which employs modified Schotten-Baumann methods . Applications range from pharmaceutical intermediates to corrosion inhibitors, depending on substituent chemistry .

Properties

CAS No. |

105650-33-7 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-(2-methoxyethenyl)benzoic acid |

InChI |

InChI=1S/C10H10O3/c1-13-6-5-8-3-2-4-9(7-8)10(11)12/h2-7H,1H3,(H,11,12) |

InChI Key |

ZVGWJBYYVBKCRM-UHFFFAOYSA-N |

Canonical SMILES |

COC=CC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethenyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to obtain the desired product . Another method includes the nitration of ortho-xylene to produce 3-nitro-ortho-xylene, which is then oxidized, reduced, and hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification, cyanidation, and hydrolysis steps. the use of cyanide poses significant safety and environmental concerns, making this method less favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoquinones.

Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Benzoquinones

Reduction: Reduced aromatic compounds

Substitution: Halogenated aromatic compounds

Scientific Research Applications

3-(2-Methoxyethenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant and antibacterial properties.

Medicine: Explored for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethenyl)benzoic acid involves its interaction with cellular components. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes . It is also known to undergo conjugation with glycine in the liver, leading to its excretion as hippuric acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2-Methoxyethenyl)benzoic acid with structurally related benzoic acid derivatives:

Physicochemical Properties

- Acidity : Methoxy and ethoxy groups are electron-donating, reducing carboxylic acid acidity compared to nitro-substituted derivatives. For example, 3-methoxy-2-nitrobenzoic acid has a lower pKa than 2-ethoxybenzoic acid due to the nitro group’s electron-withdrawing effect .

- Solubility : The methoxyethenyl group may enhance lipophilicity compared to simpler methoxy analogs (e.g., 2-methoxybenzoic acid), impacting bioavailability . Chloromethyl derivatives like 3-CH2Cl exhibit polarizability, aiding solubility in organic solvents .

Key Research Findings

- Substituent position critically impacts bioactivity. For example, 2-ethoxybenzoic acid is pharmacologically relevant, whereas 3-methoxy analogs are more common in natural products .

- Chloromethyl groups (as in 3-CH2Cl) enhance reactivity, enabling conjugation with biomolecules for targeted therapies .

- Hydrazide derivatives demonstrate structure-dependent corrosion inhibition, with aromatic heterocycles (thiophene/furan) improving adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.